molecular formula C5H10O2 B101813 2-Methoxy-3-buten-1-OL CAS No. 18231-00-0

2-Methoxy-3-buten-1-OL

Cat. No. B101813
CAS RN: 18231-00-0
M. Wt: 102.13 g/mol
InChI Key: CWSWWBPJNKCKBO-UHFFFAOYSA-N
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Patent
US06160057

Procedure details

In a 500 mL 3-neck round bottom flask was placed 2-methoxy-3-butene-1-ol (164.46 g, 1.61 mol) and t-butyl acetoacetate (430.20 g, 2.50 mol). Reaction flask was equipped with magnetic stir bar, thermocouple, vigreaux column, and a still head with thermometer. Reaction was heated to 134° C. with stirring for 7 hours, then cooled to room temperature. Product was purified using a short-path distillation apparatus. Distillate was collected until the head temperature exceeded 67° C. NMR of the remaining material indicated the desired product. 1H NMR (CDCl3): d 5.63-5.75 (m, 1H), 5.32-5.40 (m, 2H), 5.06 (s, 1H), 4.10-4.25 (m, 2H), 3.82-3.90 (m, 1H), 3.5 (s, 1H), 3.34 (s, 3H), 2.28 (s, 3H), 1.96 (s, 3H).
Quantity
164.46 g
Type
reactant
Reaction Step One
Quantity
430.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]([CH:6]=[CH2:7])[CH2:4][OH:5].[C:8](OC(C)(C)C)(=[O:13])[CH2:9][C:10]([CH3:12])=[O:11]>>[C:8]([O:5][CH2:4][CH:3]([O:2][CH3:1])[CH:6]=[CH2:7])(=[O:13])[CH2:9][C:10]([CH3:12])=[O:11]

Inputs

Step One
Name
Quantity
164.46 g
Type
reactant
Smiles
COC(CO)C=C
Step Two
Name
Quantity
430.2 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OC(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
134 °C
Stirring
Type
CUSTOM
Details
with stirring for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 500 mL 3-neck round bottom flask was placed
CUSTOM
Type
CUSTOM
Details
Reaction flask
CUSTOM
Type
CUSTOM
Details
was equipped with magnetic stir bar
CUSTOM
Type
CUSTOM
Details
Reaction
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
Product was purified
DISTILLATION
Type
DISTILLATION
Details
Distillate was collected until the head temperature
CUSTOM
Type
CUSTOM
Details
exceeded 67° C

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
Smiles
C(CC(=O)C)(=O)OCC(C=C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.